molecular formula C7H14O4S B1283426 Oxan-4-ylmethyl methanesulfonate CAS No. 132291-95-3

Oxan-4-ylmethyl methanesulfonate

Cat. No. B1283426
M. Wt: 194.25 g/mol
InChI Key: HJZXNSXKMBRTJZ-UHFFFAOYSA-N
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Description

Oxan-4-ylmethyl methanesulfonate is not directly mentioned in the provided papers. However, the papers do discuss various methanesulfonate derivatives and their chemical properties, which can provide insight into the behavior of related compounds like oxan-4-ylmethyl methanesulfonate. Methanesulfonates are commonly used as intermediates in organic synthesis due to their ability to act as leaving groups in substitution reactions, and as protecting groups for alcohols .

Synthesis Analysis

The synthesis of methanesulfonate derivatives can involve the reaction of alcohols with methanesulfonyl chloride. For example, the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate involves the reaction of methanesulfonyl chloride with a precursor compound followed by cyclization . Similarly, benzyl methanesulfonates can be generated from the corresponding alcohols and used as precursors for the generation of reactive intermediates like o-quinodimethanes .

Molecular Structure Analysis

The molecular structure of methanesulfonate derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane was elucidated, revealing intermolecular interactions and molecular packing in the crystal governed by CH…O hydrogen bonds . This suggests that similar methanesulfonate compounds may also exhibit specific intermolecular interactions that could influence their reactivity and physical properties.

Chemical Reactions Analysis

Methanesulfonates participate in various chemical reactions. They can act as intermediates in [4+2] cycloaddition reactions to form cycloadducts . Methanesulfonic acid itself has been used as a reagent in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in organic synthesis . Additionally, methanesulfonates can undergo ring openings and hydrolysis under acidic or basic conditions, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonates are influenced by their molecular structure. For example, the presence of electron-withdrawing groups like nitro groups can affect the reactivity of methanesulfonate derivatives . The reactivity of methanesulfonates with radicals has also been studied, with methanesulfinic acid reacting with hydroxyl radicals to form methanesulfonyl radicals, which can further react to produce methanesulfonic acid and other products . These studies highlight the importance of understanding the reactivity of methanesulfonates in various chemical environments.

Scientific Research Applications

Oxidation and Synthesis in Organic Chemistry

Oxan-4-ylmethyl methanesulfonate has notable applications in organic synthesis. For instance, methanesulfonic acid has been used effectively for the oxidation of 1,4-dihydropyridines to pyridine derivatives under mild conditions, offering high yields (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006). Another study highlights the use of cerium(IV) methanesulfonate in organic synthesis, particularly for synthesizing aromatic aldehydes or ketones from alkyl aromatic and polycyclic aromatic compounds, showcasing its efficiency and high selectivity (Wang Shi-zhi, 2011).

Environmental and Sustainable Applications

Methanesulfonic acid (MSA), a related compound, has been employed in the recovery of silver from solar cells. A study demonstrates a process for regenerating MSA solutions, maintaining their reactivity for continued use, which is significant for sustainable practices (Lee, Lee, Ahn, & Kang, 2019). Furthermore, MSA and its sodium salts have been introduced into chitosan membranes for fuel cell applications, enhancing thermal stability, mechanical properties, and proton conductivity, indicating its potential in eco-friendly energy technologies (Vijayalekshmi & Khastgir, 2017).

Industrial Applications

Direct conversion processes of methane to methanesulfonic acid, a chemically related compound, have been explored as more efficient industrial routes. For instance, a method to convert methane directly to methanesulfonic acid using sulfur trioxide in sulfuric acid has been developed, achieving high selectivity and yield, offering a practical and scalable industrial application (Díaz-Urrutia & Ott, 2019).

Electrochemical Studies

Studies in the field of electrochemistry have investigated the behavior of various redox couples in methanesulfonic acid. For example, the characteristics of the Ce(III)/Ce(IV) redox couple in methanesulfonic acid were examined for their application in redox flow batteries, showing promising results in terms of electrolyte compositions and temperatures (Leung, Léon, Low, & Walsh, 2011).

Chemical Transformations and Particle Formation

Methanesulfonic acid and its derivatives have been studied for their role in atmospheric chemistry. One study examined the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation, contributing to our understanding of atmospheric processes (Kwong et al., 2018).

Safety And Hazards

Methanesulfonate compounds are considered hazardous . They are toxic if swallowed, cause skin irritation, and may cause genetic defects . They are also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

oxan-4-ylmethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZXNSXKMBRTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569444
Record name (Oxan-4-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-4-ylmethyl methanesulfonate

CAS RN

132291-95-3
Record name (Oxan-4-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The tetrahydropyran-4-methanol (Combi-Blocks, Inc., 0.15 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
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0.15 g
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0.56 mL
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0.15 mL
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reactant
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10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To tetrahydro-2H-pyran-4-ylmethanol (6.2 g) in dry dichloromethane (226.3 ml) at 0° C. and under nitrogen, was added triethylamine (18.1 ml), followed by mesyl chloride (5.4 ml). The reaction was allowed to warm to room temperature and left at this temperature overnight. The reaction mixture was washed with saturated aqueous sodium bicarbonate (200 ml). The organic layer was separated, passed through a hydrophobic frit to dry and concentrated in vacuo to yield a light brown lumpy solid (10.17 g).
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6.2 g
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reactant
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18.1 mL
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226.3 mL
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5.4 mL
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Synthesis routes and methods IV

Procedure details

A solution of 90 g (774.8 mmol) of tetrahydropyran-4-methanol and 129.6 mL (929.76 mmol, 1.2 eq.) of triethylamine in 775 mL of anhydrous DCM was cooled to 0° C. with in an ice bath. Methanesulfonyl chloride (66.2 mL, 852.28 mmol, 1.1 eq.) of was then added dropwise over 60 minutes while maintaining the temperature around 0° C. The reaction mixture was stirred for 30 minutes at 0° C. and quenched with a saturated solution of sodium bicarbonate (800 mL). The aqueous layer was extracted with DCM (800 mL). The combined organic layers were washed with water (2×800 mL), brine (800 mL) and dried over sodium sulfate. After filtration and concentration in vacuo, a yellowish solid (146.1 g, 97%) was obtained corresponding to the methanesulfonic acid tetrahydropyran-4-ylmethyl ester.
Quantity
90 g
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reactant
Reaction Step One
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129.6 mL
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775 mL
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66.2 mL
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Yield
97%

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